8-Fluoro-4,6-dimethylquinoline
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Overview
Description
8-Fluoro-4,6-dimethylquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields. Quinoline derivatives are known for their wide range of applications, including medicinal, agricultural, and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,6-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4,6-dimethylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
8-Fluoro-4,6-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-4,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that inhibits DNA replication and leads to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .
Comparison with Similar Compounds
- 6-Fluoro-4,6-dimethylquinoline
- 8-Fluoro-2,6-dimethylquinoline
- 6,8-Difluoro-4-aminoquinoline
Comparison: 8-Fluoro-4,6-dimethylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of a fluorine atom at the 8-position enhances its biological activity compared to non-fluorinated quinolines. Additionally, the dimethyl groups at the 4 and 6 positions contribute to its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-4,6-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3 |
InChI Key |
SEQULJLDBPLKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)F)C |
Origin of Product |
United States |
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